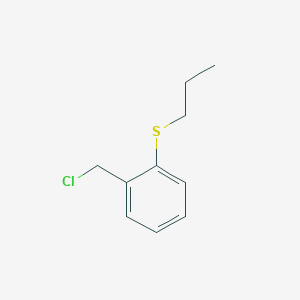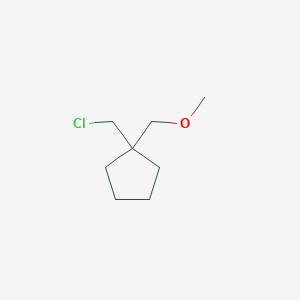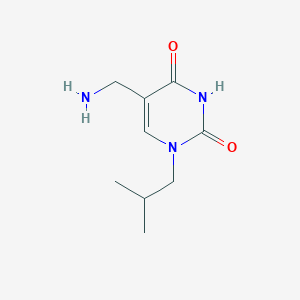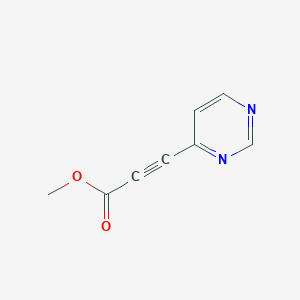
3-(2-Bromo-2-methylpropanoyl)-1-(2-bromophenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-2-methylpropanoyl)-1-(2-bromophenyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones This compound is characterized by the presence of bromine atoms and a piperidinone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(2-bromophenyl)piperidin-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization to form the piperidinone ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-2-methylpropanoyl)-1-(2-bromophenyl)piperidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to form alcohols or amines.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens or functional groups, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-2-methylpropanoyl)-1-(2-bromophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the piperidinone ring structure may play a role in binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one
- 3-(2-Fluoro-2-methylpropanoyl)-1-(2-fluorophenyl)piperidin-2-one
- 3-(2-Iodo-2-methylpropanoyl)-1-(2-iodophenyl)piperidin-2-one
Uniqueness
3-(2-Bromo-2-methylpropanoyl)-1-(2-bromophenyl)piperidin-2-one is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C15H17Br2NO2 |
|---|---|
Molecular Weight |
403.11 g/mol |
IUPAC Name |
3-(2-bromo-2-methylpropanoyl)-1-(2-bromophenyl)piperidin-2-one |
InChI |
InChI=1S/C15H17Br2NO2/c1-15(2,17)13(19)10-6-5-9-18(14(10)20)12-8-4-3-7-11(12)16/h3-4,7-8,10H,5-6,9H2,1-2H3 |
InChI Key |
AMDFIFCWHTUVSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1CCCN(C1=O)C2=CC=CC=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,5-Dimethylbenzoyl)amino]butanoic acid](/img/structure/B13189060.png)
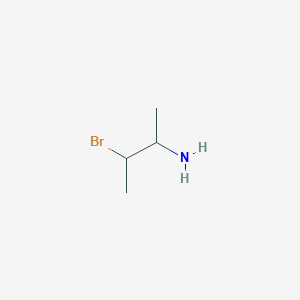
![4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine](/img/structure/B13189072.png)



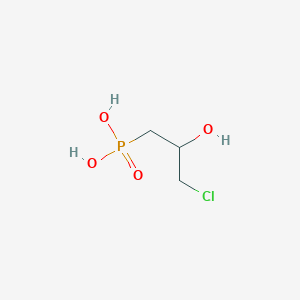
amine](/img/structure/B13189115.png)

